3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione involves various strategies aimed at modifying its structure to enhance its biological activity or to study its chemical properties. For instance, analogs of thiazolidine-2,4-dione derivatives have been synthesized to explore their potential as ERK1/2 inhibitors, highlighting the interest in modifying the core structure for enhanced functional activities (Li et al., 2009). Additionally, simple two-step syntheses of imidazolidine-2,4-dione derivatives showcase the chemical versatility and potential for structural analogues creation (Witchard & Watson, 2010).
Molecular Structure Analysis
The molecular structure of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. These studies reveal intricate details about the compound's conformation and the intermolecular interactions that stabilize its structure. For example, the unexpected conformation of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, was discovered through structural analysis, underscoring the importance of molecular structure studies in understanding these compounds' chemical behavior (Aydın et al., 2013).
Chemical Reactions and Properties
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions that highlight its reactivity and potential applications. Reactions with isothiocyanates have been explored to yield novel compounds with potential biological activities, illustrating the compound's versatility in chemical synthesis (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of imidazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for their application in synthesis and drug design. These properties are often determined through a combination of experimental techniques and theoretical calculations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for the practical use of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione derivatives in synthetic chemistry and pharmaceuticals. Studies on substituted derivatives have provided insights into the structure-activity relationships, offering a basis for designing more effective compounds (Niwata et al., 1997).
Scientific Research Applications
Medicinal Chemistry and Drug Design
Hydantoin derivatives, including 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, have been identified as a preferred scaffold in medicinal chemistry due to their significant biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method in the synthesis of hydantoin, plays a crucial role in the development of new organic compounds as potential therapeutics (Shaikh et al., 2023).
Enzyme Inhibition
Research on 2,4-thiazolidinediones, which share a core structure with imidazolidine-2,4-diones, has revealed their potential as enzyme inhibitors, notably as PTP 1B inhibitors. This enzyme inhibition is critical for managing insulin resistance associated with Type 2 Diabetes Mellitus. Modifications in the thiazolidinedione scaffold, similar to structural frameworks in hydantoin derivatives, have led to the optimization of potential PTP 1B inhibitors, demonstrating the versatility and therapeutic potential of this chemical structure (Verma et al., 2019).
Synthetic Methodologies and Green Chemistry
The synthesis and functionalization of thiazolidin-4-ones, which are structurally related to imidazolidine-2,4-diones, have been explored from the mid-nineteenth century to the present. These studies have not only highlighted the synthetic versatility and stability of these compounds but also their pharmacological significance in treating various diseases. This research stream supports the exploration of green synthetic methodologies, contributing to sustainable chemistry practices (Santos et al., 2018).
Chemical and Biological Properties
Compounds based on the hydantoin scaffold, like 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, have been examined for their chemical and biological properties, including their role in synthesizing heterocyclic compounds and potential pharmaceuticals. The versatility of these scaffolds in chemical reactions underscores their importance in the development of new medicinal compounds with a wide range of biological activities (Gomaa et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVJOJHTAAZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921317 | |
Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
1139-11-3, 114311-19-2 | |
Record name | NSC150482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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